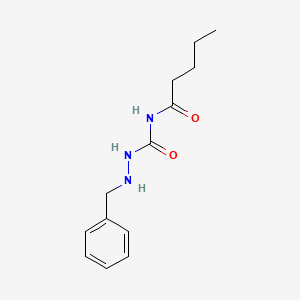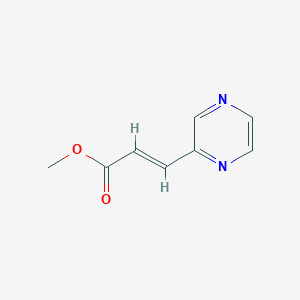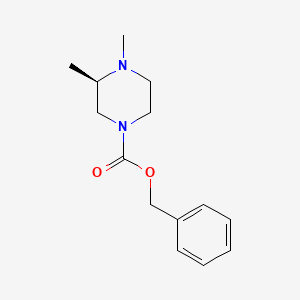
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate typically involves the reaction of benzyl chloride with 3,4-dimethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzyl Chloride with 3,4-Dimethylpiperazine:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Benzyl(3R)-3,4-dimethyl-1-piperazinecarboxylate can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant properties.
3,4-Dimethylpiperazine: Used as an intermediate in organic synthesis.
N-Benzylpiperazine: Studied for its psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
623586-01-6 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 |
Nombre IUPAC |
benzyl (3R)-3,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-8-15(12)2)14(17)18-11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/t12-/m1/s1 |
Clave InChI |
SPINZGLIWMLHIE-GFCCVEGCSA-N |
SMILES |
CC1CN(CCN1C)C(=O)OCC2=CC=CC=C2 |
SMILES isomérico |
C[C@@H]1CN(CCN1C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1CN(CCN1C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Methoxyphenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene](/img/structure/B1658760.png)
![5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1658761.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658763.png)
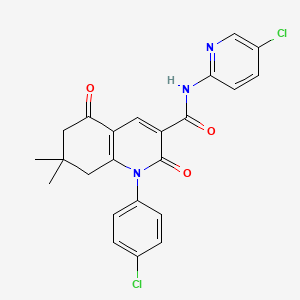

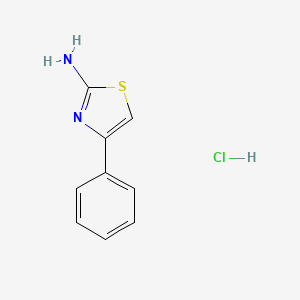
![3-(2,1,3-Benzoxadiazole-4-sulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B1658767.png)
![(5E)-1-benzyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658768.png)

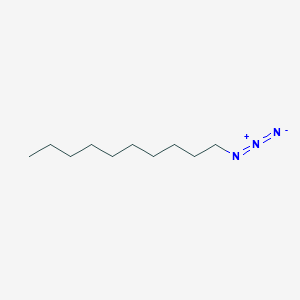
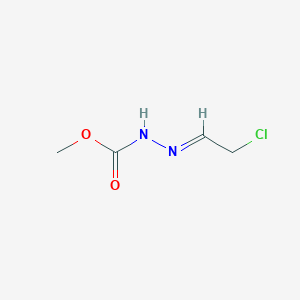
![Benzonitrile, 2-[2-[2-(8-quinolinyloxy)ethoxy]ethoxy]-](/img/structure/B1658778.png)
